molecular formula C18H20N2O2S2 B12567851 N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide CAS No. 191980-39-9

N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide

Cat. No.: B12567851
CAS No.: 191980-39-9
M. Wt: 360.5 g/mol
InChI Key: BHMJZIAQNMIVRN-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is an organic compound with a unique structure characterized by the presence of phenylsulfanyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide typically involves the reaction of ethanediamide with phenylsulfanyl ethyl derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethanediamide, followed by the addition of phenylsulfanyl ethyl halides to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Uniqueness: N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and provide unique reactivity in chemical transformations .

Properties

CAS No.

191980-39-9

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

N,N'-bis(2-phenylsulfanylethyl)oxamide

InChI

InChI=1S/C18H20N2O2S2/c21-17(19-11-13-23-15-7-3-1-4-8-15)18(22)20-12-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)

InChI Key

BHMJZIAQNMIVRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C(=O)NCCSC2=CC=CC=C2

Origin of Product

United States

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